![molecular formula C8H16OSi B14427594 Trimethyl[(penta-1,3-dien-2-yl)oxy]silane CAS No. 81658-42-6](/img/structure/B14427594.png)
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is an organosilicon compound with the molecular formula C9H18OSi. It is a colorless to light yellow clear liquid that is sensitive to air and heat . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane can be synthesized through the reaction of penta-1,3-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is stored under inert gas and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Mechanism of Action
The mechanism of action of Trimethyl[(penta-1,3-dien-2-yl)oxy]silane involves the formation of stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Trimethylsilyl cyclopentadiene: Used in the synthesis of metal cyclopentadienyl complexes.
Trimethyl(penta-1,3-diynyl)silane: Used in various organic synthesis reactions.
Uniqueness
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is unique due to its ability to form stable carbon-silicon bonds and its use as a protective group in organic synthesis. Its specific structure allows for selective reactions, making it a valuable reagent in the synthesis of complex molecules .
Properties
CAS No. |
81658-42-6 |
|---|---|
Molecular Formula |
C8H16OSi |
Molecular Weight |
156.30 g/mol |
IUPAC Name |
trimethyl(penta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C8H16OSi/c1-6-7-8(2)9-10(3,4)5/h6-7H,2H2,1,3-5H3 |
InChI Key |
PMTXWMFGFKYIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


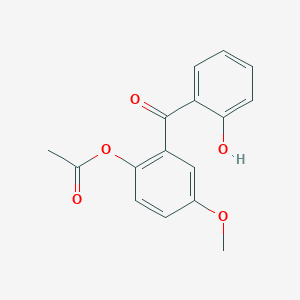
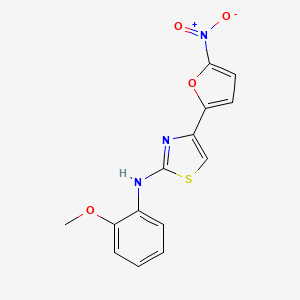
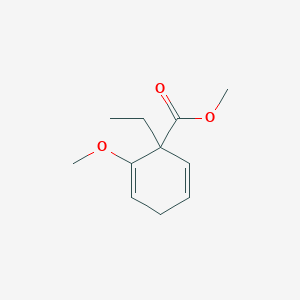
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
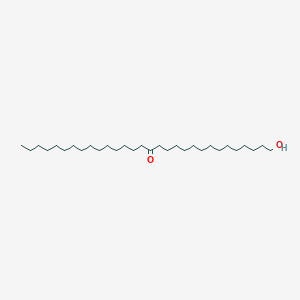
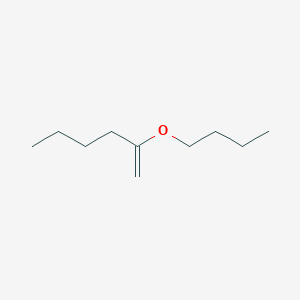
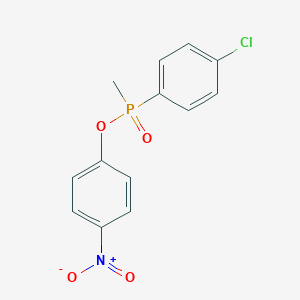
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)


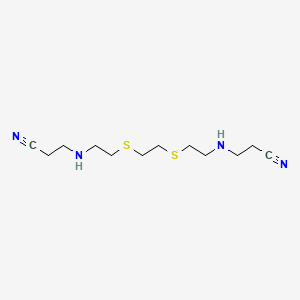
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
